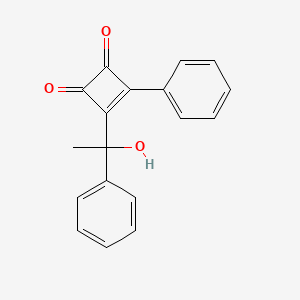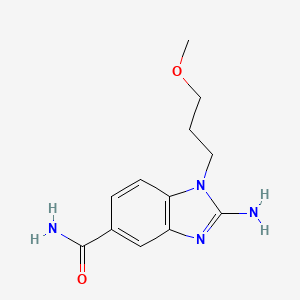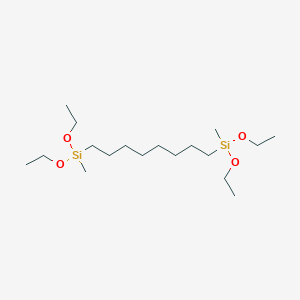
Decyl 2-(methylamino)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl 2-(methylamino)ethyl phosphate is a chemical compound known for its surfactant properties. It is a member of the heterogemini surfactants, which are characterized by having different head groups and hydrophobic tails. This compound is used in various applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decyl 2-(methylamino)ethyl phosphate typically involves the reaction of decyl alcohol with 2-(methylamino)ethyl phosphate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phosphorus oxychloride and decyl alcohol. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Decyl 2-(methylamino)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acids.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acids and decyl alcohol.
Substitution: It can undergo substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.
Hydrolysis: Typically carried out in the presence of water at elevated temperatures.
Substitution: Reagents such as alkyl halides and amines are commonly used.
Major Products Formed
Oxidation: Phosphonic acids.
Hydrolysis: Phosphonic acids and decyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Decyl 2-(methylamino)ethyl phosphate has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the solubilization and stabilization of membrane proteins.
Medicine: Investigated for its potential antiprotozoal activity.
Industry: Utilized in the formulation of detergents and cleaning agents
Mechanism of Action
The mechanism of action of decyl 2-(methylamino)ethyl phosphate involves its interaction with biological membranes. It acts as a surfactant, disrupting the lipid bilayer and increasing membrane permeability. This property is particularly useful in the solubilization and stabilization of membrane proteins, making it valuable in biochemical and pharmaceutical research .
Comparison with Similar Compounds
Similar Compounds
- Decyl 2-(1-dodecylpyrrolidinio-1-yl)ethyl phosphate
- Decyl 2-(1-dodecylpiperidinio-1-yl)ethyl phosphate
- Decyl 2-(1-dodecylmorpholinio-1-yl)ethyl phosphate
Uniqueness
Decyl 2-(methylamino)ethyl phosphate is unique due to its specific head group and hydrophobic tail, which confer distinct surfactant properties. Compared to similar compounds, it exhibits different aggregation behaviors and biological activities, making it suitable for specific applications in research and industry .
Properties
CAS No. |
557788-85-9 |
|---|---|
Molecular Formula |
C13H29NO4P- |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
decyl 2-(methylamino)ethyl phosphate |
InChI |
InChI=1S/C13H30NO4P/c1-3-4-5-6-7-8-9-10-12-17-19(15,16)18-13-11-14-2/h14H,3-13H2,1-2H3,(H,15,16)/p-1 |
InChI Key |
TYPTZGNJCGEOAO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCOP(=O)([O-])OCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




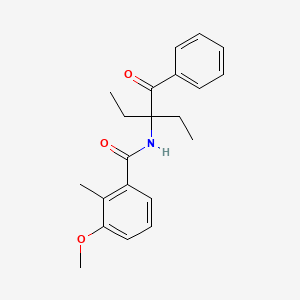

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide](/img/structure/B14232071.png)
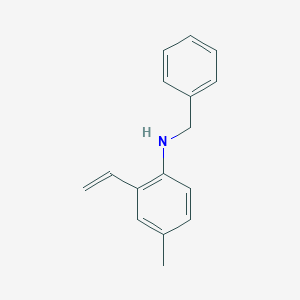
![Methyl 3-phenyl-8-thiabicyclo[3.2.1]oct-2-ene-2-carboxylate](/img/structure/B14232082.png)
![4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B14232085.png)
![Pyrazinamine, 5-benzo[b]thien-2-yl-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14232091.png)

![N-[(2S)-1-Hydroxypropan-2-yl]-2-methylhexadec-2-enamide](/img/structure/B14232102.png)
